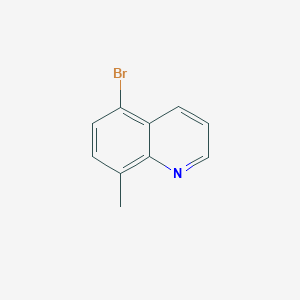

5-Bromo-8-methylquinoline

Vue d'ensemble

Description

5-Bromo-8-methylquinoline is a compound that belongs to the class of quinolines, which are heterocyclic aromatic organic compounds with a structure that includes a benzene ring fused to a pyridine ring. The presence of a bromine atom at the 5-position and a methyl group at the 8-position distinguishes this compound from other quinolines.

Synthesis Analysis

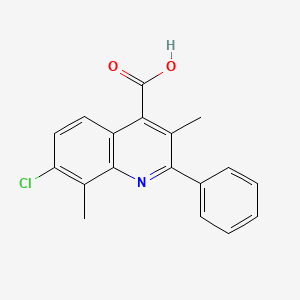

The synthesis of 5-Bromo-8-methylquinoline and its derivatives has been explored in several studies. For instance, the preparation of 5-bromo-8-methylquinoline derivatives can be achieved through the bromination of 8-methylquinoline using bromine in the presence of silver sulfate . Additionally, the synthesis of related compounds, such as 7-bromo-5,8-dimethylisoquinoline, involves selective bromination of 5,8-dimethylisoquinoline, which can be obtained from p-xylene . The Skraup reaction, a well-known method for synthesizing quinolines, is also employed in the synthesis of 8-methylquinoline-5-carboxylic acid, which can be further brominated .

Molecular Structure Analysis

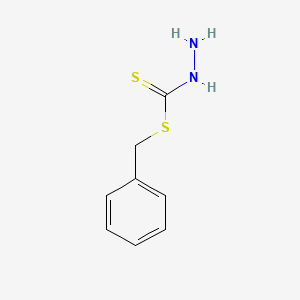

The molecular structure of 5-Bromo-8-methylquinoline is characterized by the presence of a bromine atom and a methyl group attached to the quinoline core. The structure of related compounds, such as the Schiff base ligand 5-bromo-3-(((8-hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one (BHMQMHI), has been elucidated using various spectroscopic techniques, including IR, UV-Vis, mass spectrometry, 1H NMR, ESR, and XRD .

Chemical Reactions Analysis

The reactivity of 5-Bromo-8-methylquinoline and its derivatives towards various chemical reactions has been documented. For example, the palladium-catalyzed microwave-assisted amination of 5- and 8-bromoquinolines has been shown to yield aminoquinolines rapidly and with good yields . The study of nucleophilic substitution reactions of 6- or 7-bromo-2-methylquinoline-5,8-dione with amines reveals interesting regiochemistry, leading to the formation of 7-alkylamino-2-methylquinoline-5,8-diones .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-Bromo-8-methylquinoline and its derivatives are influenced by the substituents on the quinoline ring. The introduction of a bromine atom increases the molecular weight and alters the electron distribution within the molecule, which can affect its reactivity and physical properties such as solubility. The Schiff base ligand BHMQMHI and its metal complexes have been characterized by their solubility, magnetic susceptibility, and thermal stability . The photolabile protecting group based on 8-bromo-7-hydroxyquinoline (BHQ) demonstrates increased solubility and low fluorescence, making it useful in biological applications .

Applications De Recherche Scientifique

Synthesis and Characterization

Synthesis of 5-Bromo-8-methylquinoline Derivatives : This compound has been utilized in the synthesis of various derivatives. For instance, 7-alkylamino-2-methylquinoline-5,8-diones were prepared using 6-bromo-2-methylquinoline-5,8-dione, showcasing the compound's role in nucleophilic substitution reactions (Choi & Chi, 2004).

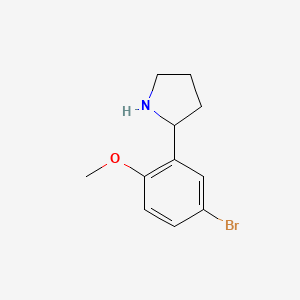

Metal Complex Synthesis : The synthesis of metal (II) complexes with Schiff base ligands derived from 5-bromo-8-methylquinoline has been reported, illustrating its application in creating metal-organic frameworks with potential antibacterial and antioxidant properties (Siddappa & Mayana, 2014).

Drug Intermediate Synthesis : 5-Bromo-8-methylquinoline has been a key intermediate in drug discoveries, particularly in the synthesis of compounds like 5-bromo-2-methylamino-8-methoxyquinazoline, which is significant in medicinal chemistry (Nishimura & Saitoh, 2016).

Corrosion Inhibition

Anti-Corrosion Properties : Novel 8-hydroxyquinoline derivatives synthesized from 5-bromo-8-methylquinoline have shown effective anti-corrosion activity for carbon steel in acidic environments. This application demonstrates its potential in industrial corrosion protection (Rouifi et al., 2020).

Mild Steel Corrosion Inhibition : Studies involving derivatives of 5-bromo-8-methylquinoline have also focused on their effectiveness as acid corrosion inhibitors for mild steel, contributing to the development of new corrosion inhibitors (Rbaa et al., 2020).

Photolabile Protecting Groups

- Photolabile Protecting Group in Synthesis : Brominated derivatives of 5-bromo-8-methylquinoline, such as 8-bromo-7-hydroxyquinoline, have been synthesized as photolabile protecting groups, showcasing their use in photochemistry and in vivo applications (Fedoryak & Dore, 2002).

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P301+P312+P330 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth) .

Propriétés

IUPAC Name |

5-bromo-8-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN/c1-7-4-5-9(11)8-3-2-6-12-10(7)8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REIFWJGDIKRUSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)Br)C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80405812 | |

| Record name | 5-bromo-8-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80405812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-8-methylquinoline | |

CAS RN |

74316-55-5 | |

| Record name | 5-bromo-8-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80405812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

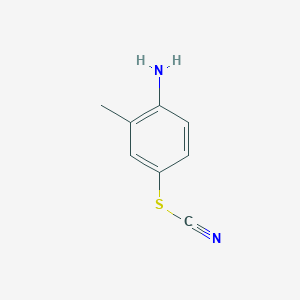

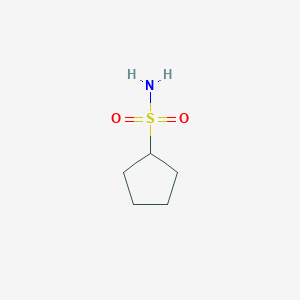

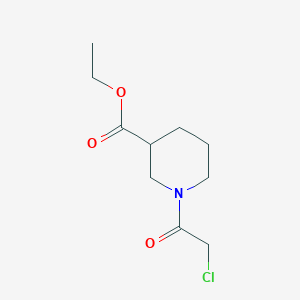

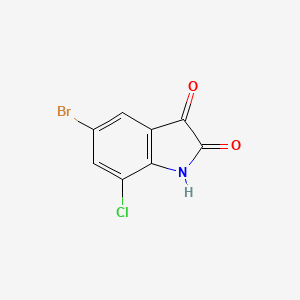

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(Phenylthio)methyl]-2-furoic acid](/img/structure/B1275121.png)

![[4-[3,5-Bis(trifluoromethyl)phenoxy]phenyl]methanamine](/img/structure/B1275147.png)